Sikkimotoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sikkimotoxin, also known as SKTX, is a peptide toxin that is derived from the venom of the Chinese scorpion Sikkimia przewalskii. The toxin has been extensively studied due to its unique properties and potential applications in scientific research.

Mécanisme D'action

Sikkimotoxin binds to the pore-forming region of SK channels, thereby blocking the flow of potassium ions through the channel. This results in the depolarization of the cell membrane and an increase in the firing rate of neurons. The toxin has been shown to have a higher affinity for the SK2 subtype of SK channels.

Effets Biochimiques Et Physiologiques

Sikkimotoxin has been shown to have several biochemical and physiological effects. It increases the amplitude and duration of the action potential in neurons, enhances synaptic transmission, and increases the release of neurotransmitters such as dopamine and acetylcholine. The toxin has also been shown to improve cognitive function and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

Sikkimotoxin has several advantages as a research tool. It is highly selective for SK channels, and its reversible and dose-dependent blockage of the channels allows for precise control of neuronal activity. However, the toxin is expensive and difficult to synthesize, and its use requires specialized equipment and expertise.

Orientations Futures

Sikkimotoxin has several potential applications in scientific research. It can be used to study the role of SK channels in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. The toxin can also be used to investigate the effects of drugs that modulate SK channel activity. Further research is needed to understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.

Conclusion:

In conclusion, Sikkimotoxin is a peptide toxin that has been extensively studied for its unique properties and potential applications in scientific research. The toxin selectively blocks SK channels, which has been used to investigate the role of these channels in various physiological processes. Sikkimotoxin has several advantages as a research tool, but its use requires specialized equipment and expertise. Further research is needed to fully understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.

Méthodes De Synthèse

Sikkimotoxin can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise assembly of amino acids on a solid support, which is then cleaved from the support to obtain the final product. The synthesis of Sikkimotoxin is challenging due to the presence of multiple disulfide bonds and the need for proper folding of the peptide.

Applications De Recherche Scientifique

Sikkimotoxin has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels (KCa) in various physiological processes. The toxin selectively blocks the small conductance KCa channels (SK channels) in a reversible and dose-dependent manner. This property of Sikkimotoxin has been used to investigate the role of SK channels in synaptic transmission, learning and memory, and neuronal excitability.

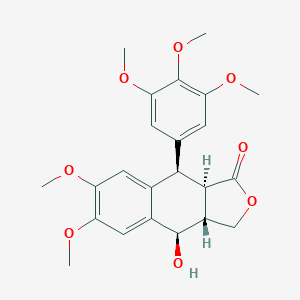

Propriétés

Numéro CAS |

18651-67-7 |

|---|---|

Nom du produit |

Sikkimotoxin |

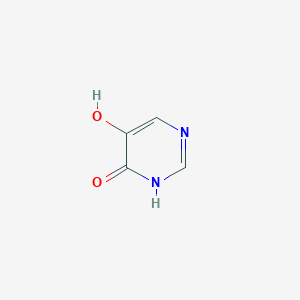

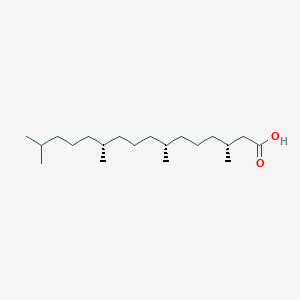

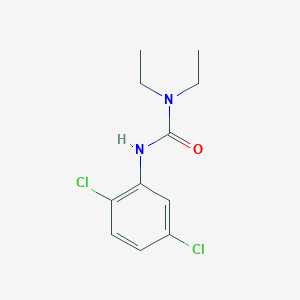

Formule moléculaire |

C23H26O8 |

Poids moléculaire |

430.4 g/mol |

Nom IUPAC |

(3aR,4R,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1 |

Clé InChI |

JQNGRAVMNACCCG-MGNXDGSBSA-N |

SMILES isomérique |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)OC)OC)O |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |

Synonymes |

sikkimotoxin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)